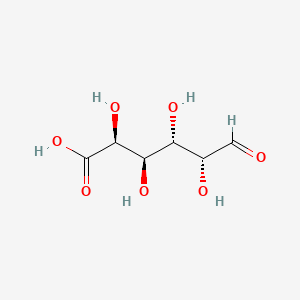

D-Galacturonic Acid

Description

D-Galacturonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

D-Galacturonic Acid has been reported in Codonopsis pilosula, Larix decidua, and other organisms with data available.

Properties

IUPAC Name |

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-YMDCURPLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015577 |

Source

|

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-12-5 |

Source

|

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Ubiquitous Polysaccharide: A Technical Guide to the Natural Sources of D-Galacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid, a sugar acid and the primary component of pectin, is a molecule of significant interest in various scientific and industrial fields, including pharmaceuticals, nutraceuticals, and biomaterials.[1] Its versatile chemical structure and biological activities make it a valuable target for research and development. This technical guide provides an in-depth overview of the natural sources of D-Galacturonic acid, methodologies for its extraction and quantification, and an exploration of the biosynthetic and degradation pathways of its parent polymer, pectin.

Natural Sources of D-Galacturonic Acid

D-Galacturonic acid is most abundantly found in nature as the principal monosaccharide unit of pectin, a complex heteropolysaccharide present in the primary cell walls of all terrestrial plants.[2][3][4] Pectin plays a crucial role in plant growth, development, and defense.[2][5] The D-Galacturonic acid content of pectin can be substantial, often exceeding 65% of its dry weight in commercial preparations.[6]

The primary industrial sources for pectin, and by extension D-Galacturonic acid, are citrus peel and apple pomace, byproducts of the juice industry.[7][8][9] However, a wide variety of other plant materials also contain significant amounts of pectin and, therefore, D-Galacturonic acid.

Quantitative Data on D-Galacturonic Acid Content

The following table summarizes the D-Galacturonic acid content in various natural sources, primarily as a constituent of pectin. It is important to note that the exact content can vary depending on the plant species, maturity, and the extraction method employed.

| Natural Source | Plant Part | Pectin Content (% of dry weight) | Galacturonic Acid in Pectin (% w/w) | Reference |

| Citrus Peel | Peel | ~30% | 24.1 - 29.8% | [10][11] |

| Apple Pomace | Pomace | 10 - 20% | 38.6% | [7][8] |

| Sugar Beet Pulp | Pulp | ~25% | - | [7] |

| Sunflower Head | Head | 15 - 25% | - | |

| Passion Fruit Peel | Peel | - | >50% | [6] |

| Blackcurrant Press Cake | Cake | - | 37.1% | [11] |

| Redcurrant Press Cake | Cake | - | 49.7% | [11] |

Experimental Protocols

The extraction and quantification of D-Galacturonic acid from natural sources typically involve the hydrolysis of pectin to release the monosaccharide, followed by analytical determination.

Pectin Extraction

A common laboratory-scale method for pectin extraction involves hot acid treatment.

Protocol: Acid Extraction of Pectin

-

Sample Preparation: Dry the plant material (e.g., citrus peel, apple pomace) at 60-70°C and grind it to a fine powder.

-

Acid Extraction: Suspend the powdered material in a dilute acid solution (e.g., 0.1 M HCl or citric acid) at a solid-to-liquid ratio of 1:25 to 1:50.

-

Heating: Heat the suspension at 80-90°C for 1-3 hours with constant stirring.

-

Filtration: Separate the solid residue from the liquid extract by filtration or centrifugation.

-

Precipitation: Precipitate the pectin from the liquid extract by adding 2-3 volumes of 95% ethanol.

-

Washing and Drying: Wash the precipitated pectin with ethanol to remove impurities and then dry it at 40-50°C.

Hydrolysis of Pectin to D-Galacturonic Acid

a) Acid Hydrolysis

This method uses strong acids to break the glycosidic linkages in the pectin backbone.

Protocol: Sulfuric Acid Hydrolysis

-

Sample Preparation: Accurately weigh 10-20 mg of the extracted pectin into a pressure-resistant tube.

-

Primary Hydrolysis: Add 1 mL of 72% (w/w) sulfuric acid and incubate at 30°C for 1 hour with occasional vortexing.

-

Secondary Hydrolysis: Dilute the acid to 1 M by adding 29 mL of deionized water.

-

Autoclaving: Seal the tube and autoclave at 121°C for 1 hour.

-

Neutralization: Cool the hydrolysate and neutralize it with a saturated solution of barium hydroxide or calcium carbonate.

-

Centrifugation: Centrifuge to remove the precipitate and collect the supernatant for analysis.

b) Enzymatic Hydrolysis

This method utilizes pectinolytic enzymes for a more specific and milder hydrolysis.[12]

Protocol: Pectinase Hydrolysis

-

Enzyme Solution: Prepare a solution of a commercial pectinase enzyme complex (containing polygalacturonase, pectin lyase, and pectin methylesterase) in a suitable buffer (e.g., 50 mM sodium acetate buffer, pH 5.0).

-

Sample Suspension: Suspend the extracted pectin in the same buffer at a concentration of 1-5 mg/mL.

-

Enzymatic Reaction: Add the pectinase solution to the pectin suspension and incubate at 40-50°C for 2-24 hours with gentle agitation.

-

Enzyme Inactivation: Inactivate the enzymes by heating the reaction mixture at 100°C for 10 minutes.

-

Centrifugation: Centrifuge to remove any insoluble material and collect the supernatant for analysis. A study showed that with a pectinase loading of 2250 U/g pectin, 4.0 g/L of commercial pectin was almost completely hydrolyzed to detectable GalA at 50°C after 24 hours.[13][14]

Quantification of D-Galacturonic Acid

a) Colorimetric Assay (m-hydroxydiphenyl method)

This is a widely used method for the quantification of uronic acids.[1]

Protocol: m-hydroxydiphenyl Assay

-

Reagent Preparation:

-

Sulfuric acid/tetraborate solution: Dissolve 120 mg of sodium tetraborate in 10 mL of concentrated sulfuric acid.

-

m-hydroxydiphenyl solution: Dissolve 150 mg of m-hydroxydiphenyl in 10 mL of 0.5% (w/v) NaOH.

-

-

Standard Curve: Prepare a standard curve using known concentrations of D-Galacturonic acid (0-100 µg/mL).

-

Reaction:

-

Add 200 µL of the sample or standard to a glass tube.

-

Add 1.2 mL of the sulfuric acid/tetraborate solution and vortex.

-

Heat at 100°C for 5 minutes.

-

Cool in an ice bath.

-

Add 20 µL of the m-hydroxydiphenyl solution and vortex.

-

-

Measurement: Measure the absorbance at 520 nm after 5 minutes.

b) High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate quantification of D-Galacturonic acid.[15][16]

Protocol: HPLC Analysis

-

Chromatographic System: An HPLC system equipped with a refractive index (RI) or UV detector (at 210 nm).[15]

-

Column: A column suitable for sugar analysis, such as an Aminex HPX-87H column.

-

Mobile Phase: Isocratic elution with a dilute acid solution, typically 5 mM sulfuric acid.[15]

-

Flow Rate: 0.5-0.7 mL/min.[15]

-

Injection Volume: 10-20 µL.

-

Quantification: Quantify the D-Galacturonic acid in the samples by comparing the peak area to a standard curve prepared with known concentrations of D-Galacturonic acid.

Signaling Pathways and Logical Relationships

Pectin Biosynthesis Pathway

Pectin biosynthesis is a complex process that occurs in the Golgi apparatus of plant cells.[3][17] It involves a large number of enzymes, including glycosyltransferases, methyltransferases, and acetyltransferases.[2][3] The precursor for D-Galacturonic acid residues in pectin is UDP-D-galacturonic acid, which is formed from UDP-D-glucuronic acid by the enzyme UDP-D-glucuronate 4-epimerase.[18]

References

- 1. agritrop.cirad.fr [agritrop.cirad.fr]

- 2. Pectin structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. esalq.usp.br [esalq.usp.br]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. auremn.org.br [auremn.org.br]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pectinworld.com [pectinworld.com]

- 16. researchgate.net [researchgate.net]

- 17. Biosynthesis of Pectin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

The Linchpin of the Wall: A Technical Guide to D-Galacturonic Acid's Role in Plant Cell Wall Architecture

Abstract

The plant cell wall is a complex and dynamic extracellular matrix crucial for plant growth, development, and defense. At the heart of its structural integrity and functional versatility lies pectin, a family of complex polysaccharides of which D-Galacturonic acid (GalA) is the principal monomer. This technical guide provides an in-depth examination of the multifaceted role of D-Galacturonic acid in the architecture and function of the plant cell wall. We will explore its biosynthesis, polymerization into the pectic matrix, subsequent enzymatic modifications, and its critical involvement in cell adhesion, wall mechanics, and defense signaling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital biopolymer, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways.

Introduction: The Central Role of D-Galacturonic Acid

D-Galacturonic acid, an oxidized form of D-galactose, serves as the fundamental building block of the pectic polysaccharides that form a major component of the primary cell wall in dicots and non-graminaceous monocots.[1] Pectin is not a single molecule but a complex family of polysaccharides, primarily categorized into Homogalacturonan (HG), Rhamnogalacturonan I (RG-I), and the substituted galacturonans Rhamnogalacturonan II (RG-II) and Xylogalacturonan (XGA).[1][2]

Homogalacturonan (HG) is the most abundant pectic polymer, constituting approximately 65% of all pectin. It is a linear homopolymer of α-1,4-linked D-Galacturonic acid residues.[3] The structural and functional properties of the plant cell wall are profoundly influenced by the chemical state of these GalA residues, particularly the methylesterification of their C-6 carboxyl group. This modification controls the ability of pectin chains to form cross-linked gels, a process fundamental to cell wall mechanics and cell-to-cell adhesion.[4]

Biosynthesis and Polymerization of D-Galacturonic Acid

The journey of D-Galacturonic acid begins with nucleotide sugars in the cytoplasm and culminates with its polymerization into pectin within the Golgi apparatus.

2.1. Synthesis of UDP-D-Galacturonic Acid

The activated precursor for pectin synthesis is UDP-D-Galacturonic acid (UDP-GalA).[5] Its synthesis is a two-step enzymatic process starting from UDP-D-glucose:

-

UDP-D-glucose dehydrogenase oxidizes UDP-D-glucose to UDP-D-glucuronic acid (UDP-GlcA).[5]

-

UDP-D-glucuronate 4-epimerase (GAE) catalyzes the reversible epimerization of UDP-GlcA to UDP-GalA.[5][6]

In Arabidopsis, GAEs are predicted to be type II membrane proteins located in the Golgi, ensuring the localized availability of UDP-GalA for pectin synthesis.[7]

2.2. Polymerization into Homogalacturonan

Within the Golgi lumen, UDP-GalA is polymerized into long chains of HG by galacturonosyltransferases (GAUTs). This newly synthesized HG is highly methylesterified at the C-6 carboxyl group of the GalA residues.[8] The high degree of methylesterification prevents premature cross-linking within the Golgi. These esterified pectin chains are then secreted into the cell wall via vesicles.[8]

Pectin Architecture and Modification in the Cell Wall

Once in the cell wall, the properties of the pectic matrix are dynamically regulated by a suite of enzymes that modify the D-Galacturonic acid backbone.

3.1. Enzymatic De-methylesterification

The degree of methylesterification (DM) of HG is a critical factor determining cell wall properties. Highly methylesterified pectin is more flexible, while de-esterification allows for rigid gel formation. This process is controlled by Pectin Methylesterases (PMEs) , which remove methyl groups from the GalA residues. The activity of PMEs is, in turn, regulated by Pectin Methylesterase Inhibitors (PMEIs) , providing a sophisticated mechanism for fine-tuning wall mechanics.

3.2. Calcium Cross-linking: The "Egg-Box" Model

De-methylesterification by PMEs exposes negatively charged carboxyl groups on the GalA residues. In the presence of divalent cations, particularly calcium (Ca²⁺), adjacent de-esterified HG chains can become ionically cross-linked.[9] This creates a stable gel-like structure often referred to as the "egg-box model," which provides rigidity and strength to the cell wall and is fundamental for cell-cell adhesion in the middle lamella.[9]

Quantitative Data on Pectin Composition

The amount and chemical nature of pectin vary significantly between plant species, tissues, and developmental stages. The following tables summarize key quantitative data related to D-Galacturonic acid content and pectin characteristics.

Table 1: Pectin Content in Various Plant Sources

| Plant Source | Pectin Content (% of fresh weight) | Reference |

| Apples | 1.0 - 1.5% | [10] |

| Apricots | 1.0% | [10] |

| Carrots | 1.4% | [10] |

| Cherries | 0.4% | [10] |

| Citrus Peels | 30.0% | [10] |

| Oranges | 0.5 - 3.5% | [10] |

| Rose Hips | 15.0% | [10] |

Table 2: Chemical Properties of Pectin from Different Plant Materials

| Pectin Source | GalA Content (%) | Methoxyl Content (%) | Degree of Esterification (%) | Reference |

| Plantain Peels | 2.89 (mg/ml) | - | 59.53% | [9] |

| Citrus × aurantiifolia Bagasse | - | - | 54.1% | [9] |

| Various (Range) | 38.72 - 86.59% | 6.2 - 14.88% | 81.22 - 97.56% | [9] |

| Panax notoginseng | 71.3% | - | 8.8% | [3][11] |

| Panax japonicus | 74.5% | - | 15.2% | [3][11] |

| Codonopsis pilosula | 63.8% | - | 26.5% | [3][11] |

| Kaiso-lespedeza | 70.1% | - | 35.8% | [3][11] |

(Note: GalA content, methoxyl content, and degree of esterification are often reported based on extracted, purified pectin, not whole cell wall material.)

D-Galacturonic Acid in Plant Defense Signaling

Beyond its structural role, D-Galacturonic acid is a key player in plant immunity. During pathogen attack, microbial enzymes like polygalacturonases (PGs) degrade the HG backbone of pectin.[12] This degradation releases small pectic fragments known as Oligogalacturonides (OGs) .[8][12]

OGs with a degree of polymerization between 10 and 15 act as Damage-Associated Molecular Patterns (DAMPs), signaling to the plant that its cell wall integrity has been compromised.[4][12] These OG fragments are perceived by cell surface receptors, such as Wall-Associated Kinases (WAKs), triggering a downstream signaling cascade.[8] This cascade includes the production of Reactive Oxygen Species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) pathways, and the transcriptional reprogramming of defense-related genes, ultimately enhancing the plant's resistance to pathogens.[8][12]

Experimental Protocols

Accurate analysis of D-Galacturonic acid and its polymeric forms is essential for cell wall research. The following sections detail standard methodologies for key analyses.

6.1. Protocol: Pectin Extraction from Plant Material (Acid Extraction)

This protocol describes a conventional method for extracting pectin from plant tissues.[13]

-

Preparation of Material :

-

Wash fresh plant material (e.g., citrus peels, apple pomace) to remove contaminants.

-

Blanch the material in hot water to inactivate endogenous enzymes that could degrade pectin.

-

Dry the material (e.g., in an oven at 60-70°C) to remove water and grind it into a fine powder to increase the surface area for extraction.[13]

-

-

Extraction :

-

Suspend the powdered plant material in an acidic aqueous medium (e.g., water acidified with nitric or citric acid to pH 1.5 - 3.0).[13] The solid-to-solvent ratio should be optimized (e.g., 1:25 to 1:50 w/v).

-

Heat the suspension to between 75°C and 100°C for 1 to 3 hours with continuous stirring. This process hydrolyzes the insoluble protopectin, releasing soluble pectin into the solution.[13]

-

-

Separation and Precipitation :

-

Separate the solid residue from the liquid extract by filtration or centrifugation.

-

Precipitate the pectin from the liquid extract by adding 2-3 volumes of 95% ethanol with stirring. The pectin will coagulate and precipitate out of the solution.

-

-

Purification and Drying :

-

Collect the precipitated pectin by filtration.

-

Wash the pectin multiple times with acidified ethanol (e.g., 70% ethanol) to remove monosaccharides and other impurities.

-

Dry the purified pectin under a vacuum at a moderate temperature (e.g., 40-50°C) to obtain a fine powder.

-

6.2. Protocol: Quantification of D-Galacturonic Acid (m-Hydroxydiphenyl Assay)

This colorimetric assay is a standard method for determining the total uronic acid content in a sample.[14][15]

-

Reagents :

-

Concentrated Sulfuric Acid (H₂SO₄) with 75 mM Sodium Tetraborate.

-

4 M Sulfamic Acid/Potassium Sulfamate, pH 1.6 (optional, to reduce browning from neutral sugars).[14]

-

m-hydroxydiphenyl reagent: 0.15% (w/v) in 0.5% (w/v) NaOH.

-

D-Galacturonic acid standard solutions (e.g., 0-100 µg/mL).

-

-

Sample Preparation :

-

For purified pectin, dissolve a known weight in water.

-

For cell wall material, hydrolyze a known weight (e.g., 5 mg) by dissolving it in a small volume of concentrated H₂SO₄ on ice, then carefully diluting with water.[15]

-

-

Assay Procedure :

-

Pipette an aliquot (e.g., 0.1 mL) of the sample or standard into a glass test tube and place in an ice bath.

-

(Optional) Add 10 µL of 4 M sulfamic acid solution and mix.[16]

-

Carefully add 0.6 mL of the cold H₂SO₄/tetraborate solution and mix thoroughly.

-

Heat the mixture in a boiling water bath for 20 minutes.

-

Cool the tubes back down in an ice bath.

-

Add 20 µL of the m-hydroxydiphenyl reagent and vortex immediately to mix.

-

Allow color to develop at room temperature for 10-20 minutes.

-

-

Measurement :

-

Measure the absorbance of the pink-colored complex at 525 nm using a spectrophotometer.

-

Construct a standard curve using the D-Galacturonic acid standards and determine the concentration of uronic acid in the sample.

-

6.3. Protocol: Determination of Degree of Methylesterification (DM) by FT-IR Spectroscopy

This physical method provides a rapid estimation of the DM of a purified pectin sample.[17][18]

-

Sample Preparation :

-

Prepare a thin, transparent film of the pectin sample, typically by drying a pectin solution on a suitable surface or by pressing the powdered sample with KBr into a pellet.

-

-

FT-IR Analysis :

-

Obtain the Fourier-Transform Infrared (FT-IR) spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis :

-

Identify the absorbance peak corresponding to esterified carboxyl groups (C=O stretch of the methyl ester) at approximately 1740 cm⁻¹.[17]

-

Identify the absorbance peak corresponding to free carboxyl groups (asymmetric COO⁻ stretch) at approximately 1630 cm⁻¹.[17]

-

Calculate the area of both peaks (A₁₇₄₀ and A₁₆₃₀).

-

Calculate the Degree of Methylesterification (DM) using the following formula:

-

DM (%) = [A₁₇₄₀ / (A₁₇₄₀ + A₁₆₃₀)] x 100

-

-

Conclusion and Future Perspectives

D-Galacturonic acid is unequivocally the linchpin of the pectic matrix, dictating the physical properties of the plant cell wall and mediating critical biological functions. Its polymerization into homogalacturonan and the subsequent dynamic regulation of its methylesterification provide plants with a sophisticated system to control cell adhesion, growth, and morphogenesis. Furthermore, its release as oligogalacturonides during biotic or abiotic stress highlights a crucial role in sensing and responding to environmental threats.

For drug development professionals, understanding the enzymatic machinery that synthesizes and modifies pectin offers potential targets. Inhibiting microbial PMEs or PGs could be a viable anti-infective strategy. For materials scientists, the ability to control the gelling properties of pectin through its D-Galacturonic acid backbone continues to be exploited in the food, cosmetic, and biomedical industries. Future research will undoubtedly uncover further complexities in the regulation of pectin structure and its interaction with other cell wall components, reinforcing the central importance of D-Galacturonic acid in plant biology.

References

- 1. Signaling role of oligogalacturonides derived during cell wall degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the degree of methyl esterification of pectins in small samples by selective reduction of esterified galacturonic acid to galactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DSpace [helda.helsinki.fi]

- 5. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of UDP-galacturonic acid in plants. Functional cloning and characterization of Arabidopsis UDP-D-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biosynthesis of D-Galacturonate in plants. functional cloning and characterization of a membrane-anchored UDP-D-Glucuronate 4-epimerase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Oligogalacturonides: plant damage-associated molecular patterns and regulators of growth and development [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Pectin - Wikipedia [en.wikipedia.org]

- 11. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cell wall bricks of defence: the case study of oligogalacturonides [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Measurement of uronic acids without interference from neutral sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of uronic acid content [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins [frontiersin.org]

The Biosynthesis of D-Galacturonic Acid in Plants: A Technical Guide

Abstract

D-Galacturonic acid (GalA) is a principal component of pectin, a complex polysaccharide essential for plant cell wall structure and integrity. The biosynthesis of its activated form, UDP-D-galacturonic acid (UDP-GalA), is a critical process for plant growth and development. This technical guide provides an in-depth overview of the D-Galacturonic acid biosynthesis pathway in plants, intended for researchers, scientists, and drug development professionals. It details the enzymatic steps, presents quantitative data for key enzymes, outlines experimental protocols, and visualizes the metabolic pathways.

Introduction

The plant cell wall is a dynamic and intricate structure, with pectin playing a crucial role in cell adhesion, signaling, and defense. D-Galacturonic acid is the most abundant monosaccharide in pectin, forming the backbone of homogalacturonan, a major pectic polysaccharide. The synthesis of pectin requires a steady supply of the activated sugar donor, UDP-D-galacturonic acid. Understanding the biosynthesis of this precursor is fundamental for manipulating cell wall properties for improved crop traits and for identifying potential targets for novel herbicides or growth regulators.

This guide focuses on the two primary pathways that converge on the synthesis of UDP-D-galacturonic acid: the nucleotide sugar oxidation pathway and the myo-inositol oxygenation pathway . Both pathways ultimately provide the substrate for the final enzymatic step, the epimerization of UDP-D-glucuronic acid to UDP-D-galacturonic acid.

The Core Biosynthesis Pathway

The biosynthesis of D-Galacturonic acid in its activated form, UDP-D-galacturonic acid, is a multi-step process involving several key enzymes. The final and committing step is the conversion of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid (UDP-GalA), catalyzed by UDP-D-glucuronic acid 4-epimerase (GAE) . The precursor, UDP-GlcA, can be synthesized through two distinct routes.

Nucleotide Sugar Oxidation Pathway

This is considered the major pathway for UDP-GlcA synthesis in most plant tissues. It involves the following key enzymes:

-

UDP-glucose pyrophosphorylase (UGPase): This enzyme catalyzes the reversible reaction between glucose-1-phosphate and UTP to form UDP-glucose, a central metabolite in carbohydrate metabolism[1][2].

-

UDP-glucose dehydrogenase (UGDH): This NAD+-dependent enzyme catalyzes the irreversible two-step oxidation of UDP-glucose to UDP-GlcA[3][4]. This is a critical regulatory point in the pathway.

myo-Inositol Oxygenation Pathway

This alternative pathway provides a route for the synthesis of UDP-GlcA from myo-inositol, a cyclic sugar alcohol. The key enzymes in this pathway are:

-

myo-Inositol Oxygenase (MIOX): This enzyme catalyzes the cleavage of the myo-inositol ring to produce D-glucuronic acid[1][5].

-

Glucuronokinase (GlcAK): This enzyme phosphorylates D-glucuronic acid to produce D-glucuronic acid-1-phosphate.

-

UDP-sugar pyrophosphorylase (USPase): This enzyme with broad substrate specificity can then convert D-glucuronic acid-1-phosphate and UTP into UDP-GlcA[6].

Quantitative Data for Key Enzymes

The following tables summarize the available kinetic data for the key enzymes involved in the D-Galacturonic acid biosynthesis pathway from various plant species.

Table 1: Kinetic Parameters of UDP-D-glucuronic acid 4-epimerase (GAE)

| Plant Species | Isoform | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference(s) |

| Arabidopsis thaliana | AtGAE1 | UDP-GlcA | 0.72 | 24 | 3.2 x 104 | 7.5 | [7] |

| Arabidopsis thaliana | AtGAE6 | UDP-GlcA | 0.19 | - | - | 7.6 | [8] |

| Bacillus cereus | BcUGAepi | UDP-GlcA | 0.36 | 0.25 | 7.1 x 102 | 7.6 | [9][10] |

| Bacillus cereus | BcUGAepi | UDP-GalA | 0.89 | 0.32 | 3.5 x 102 | 7.6 | [10] |

Table 2: Kinetic Parameters of UDP-glucose Dehydrogenase (UGDH)

| Plant Species | Isoform | Substrate | Km (mM) | Optimal pH | Reference(s) |

| Arabidopsis thaliana | AtUGD2 | UDP-glucose | - | - | [4] |

| Arabidopsis thaliana | AtUGD3 | UDP-glucose | - | - | [4] |

| Glycine max (Soybean) | - | UDP-glucose | - | - | [3] |

| Populus tremula x tremuloides (Poplar) | - | UDP-glucose | - | - | [3] |

Table 3: Kinetic Parameters of myo-Inositol Oxygenase (MIOX)

| Organism | Substrate | Km (mM) | kcat (min-1) | Reference(s) |

| Sus scrofa (Pig) | myo-Inositol | 5.9 | 11 | [11][12] |

| Sus scrofa (Pig) | D-chiro-Inositol | 33.5 | - | [11][12] |

Table 4: Kinetic Parameters of UDP-sugar Pyrophosphorylase (USPase)

| Plant Species | Substrate | Km (mM) | Reference(s) |

| Pisum sativum (Pea) | Glc-1-P | - | [6] |

| Pisum sativum (Pea) | Gal-1-P | - | [6] |

| Pisum sativum (Pea) | GlcA-1-P | - | [6] |

| Pisum sativum (Pea) | Xyl-1-P | - | [6] |

| Pisum sativum (Pea) | Ara-1-P | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the D-Galacturonic acid biosynthesis pathway.

Cloning, Expression, and Purification of a Plant UDP-D-glucuronic acid 4-epimerase (GAE)

Objective: To obtain a purified, active recombinant GAE for biochemical characterization.

Protocol:

-

Gene Identification and Cloning:

-

Identify candidate GAE genes in the plant species of interest by BLAST search of genomic or transcriptomic databases using known GAE sequences (e.g., from Arabidopsis thaliana).

-

Design primers to amplify the full-length coding sequence (CDS) from cDNA synthesized from total RNA of a suitable plant tissue (e.g., young leaves).

-

Clone the PCR product into a suitable expression vector, such as a pET vector for E. coli expression or a pPICZ vector for Pichia pastoris expression. The choice of vector may depend on whether the target GAE is predicted to be a membrane-anchored protein, in which case a yeast expression system might be preferable. A C-terminal His-tag is often included for purification.

-

-

Heterologous Expression:

-

For E. coli expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 at 37°C, then induce protein expression with IPTG (e.g., 0.1-1 mM) and continue growth at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

For Pichia pastoris expression: Electroporate the linearized expression construct into P. pastoris (e.g., strain X-33). Select for transformants on appropriate media. Grow a selected clone in buffered glycerol-complex medium (BMGY) and then induce expression by transferring the cells to buffered methanol-complex medium (BMMY), adding methanol to a final concentration of 0.5% every 24 hours for 3-4 days.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme for E. coli).

-

Lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialyze the purified protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

-

Enzyme Assay for UDP-D-glucuronic acid 4-epimerase (GAE)

Objective: To determine the enzymatic activity of GAE.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 7.5

-

1 mM NAD+

-

1 mM UDP-D-glucuronic acid (substrate)

-

Purified GAE enzyme (e.g., 1-5 µg)

-

Total volume: 50-100 µL

-

-

Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 15-60 minutes). The reaction time should be within the linear range of product formation.

-

Reaction Termination: Stop the reaction by boiling for 2 minutes or by adding an equal volume of ice-cold ethanol.

-

Product Analysis by HPLC:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by high-performance anion-exchange chromatography (HPAEC) with pulsed amperometric detection (PAD) or by reverse-phase HPLC with UV detection at 262 nm.

-

Use a suitable column (e.g., CarboPac PA1 for HPAEC) and a gradient of sodium acetate in sodium hydroxide for elution.

-

Quantify the amount of UDP-D-galacturonic acid produced by comparing the peak area to a standard curve of known concentrations of UDP-GalA.

-

-

Calculation of Specific Activity: Calculate the specific activity as µmol of product formed per minute per mg of enzyme.

Enzyme Assay for UDP-glucose Dehydrogenase (UGDH)

Objective: To measure the activity of UGDH by monitoring the production of NADH.

Protocol:

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

100 mM Glycine-NaOH buffer, pH 8.7

-

2 mM NAD+

-

2 mM UDP-glucose (substrate)

-

Plant protein extract or purified UGDH enzyme

-

Total volume: 1 mL

-

-

Spectrophotometric Measurement:

-

Initiate the reaction by adding the enzyme.

-

Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. This corresponds to the formation of NADH (ε = 6220 M-1cm-1).

-

Record the absorbance change over time (e.g., for 5-10 minutes) to determine the initial reaction rate.

-

-

Calculation of Specific Activity: Calculate the specific activity as µmol of NADH produced per minute per mg of protein. Note that for every mole of UDP-GlcA produced, two moles of NADH are generated.

Visualizations

Biosynthesis Pathway of D-Galacturonic Acid

Caption: Overview of the D-Galacturonic acid biosynthesis pathway in plants.

Experimental Workflow for GAE Characterization

Caption: Experimental workflow for the characterization of a plant GAE.

Regulation of the Pathway

The biosynthesis of D-Galacturonic acid is tightly regulated to meet the metabolic demands of the cell for cell wall synthesis.

-

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes, particularly UGDH, is often correlated with tissues undergoing rapid growth and cell division, where pectin synthesis is high[3].

-

Allosteric Regulation: UDP-glucose dehydrogenase is subject to feedback inhibition by UDP-xylose, a downstream product of UDP-GlcA, providing a mechanism for metabolic control[4]. The activity of GAE from Arabidopsis thaliana has been shown to be inhibited by UDP-xylose and UDP-arabinose[7].

Conclusion

The biosynthesis of D-Galacturonic acid is a central pathway in plant metabolism, providing the essential building blocks for pectin synthesis. This guide has provided a detailed overview of the core enzymatic steps, quantitative data on key enzymes, and robust experimental protocols for their study. A thorough understanding of this pathway is paramount for future efforts in crop improvement and the development of novel agrochemicals. The provided visualizations and data tables serve as a valuable resource for researchers in the field.

References

- 1. myo-Inositol Oxygenase Offers a Possible Entry Point into Plant Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Frontiers | UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. [PDF] myo-Inositol Oxygenase Offers a Possible Entry Point into Plant Ascorbate Biosynthesis1 | Semantic Scholar [semanticscholar.org]

- 6. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of plant UDP-glucuronic acid 4-epimerases [openscholar.uga.edu]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic characterization of UDP‐glucuronic acid 4‐epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. myo-Inositol oxygenase: molecular cloning and expression of a unique enzyme that oxidizes myo-inositol and D-chiro-inositol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. myo-Inositol oxygenase: molecular cloning and expression of a unique enzyme that oxidizes myo-inositol and D-chiro-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of D-Galacturonic Acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid is a sugar acid derived from the oxidation of D-galactose and is the primary structural component of pectin, a ubiquitous polysaccharide in the cell walls of terrestrial plants.[1][2] In its polymeric form, polygalacturonic acid, it plays a crucial role in plant development and structural integrity.[1] As a monosaccharide, D-galacturonic acid is a key intermediate in various biological processes and has garnered significant interest in the fields of biotechnology, food science, and pharmaceutical development. This technical guide provides an in-depth overview of the chemical and physical properties of D-Galacturonic Acid, detailed experimental protocols for their determination, and a visualization of its metabolic pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of D-Galacturonic Acid are summarized in the tables below. These properties are essential for its application in research and development, influencing its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of D-Galacturonic Acid

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₀O₇ | [1] |

| Molar Mass | 194.139 g/mol | [1] |

| Melting Point | 159-160 °C (α-form, monohydrate); 166 °C (β-form) | [1][3] |

| Boiling Point | 553.4 °C at 760 mmHg (estimated) | [4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Density | 1.748 g/cm³ | [5] |

Table 2: Solubility and Acidity of D-Galacturonic Acid

| Property | Value | Source(s) |

| Water Solubility | 100 g/L; 295 g/L | [4][6] |

| Solubility in Organic Solvents | Soluble in hot ethanol; slightly soluble in ethanol; insoluble in ether | [7] |

| pKa (Acid Dissociation Constant) | 3.24 - 3.51 | [4][8] |

Table 3: Optical Properties of D-Galacturonic Acid

| Property | Value | Source(s) |

| Optical Rotation ([α]D²⁰) | α-form: +98.0° → +50.9° (in water) | [3] |

| β-form: +27° → +55.6° (in water) | [3] | |

| Refractive Index | 1.4455 (estimate) | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of D-Galacturonic Acid.

Melting Point Determination

The melting point of D-Galacturonic Acid can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry D-Galacturonic Acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 10-20 °C per minute for an initial approximate determination.

-

Observation: For a precise measurement, a fresh sample is heated to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is recorded as the end of the range.[4][9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of D-Galacturonic Acid is determined by potentiometric titration, which measures the change in pH of a solution upon the addition of a titrant.

Methodology:

-

Solution Preparation: A standard solution of D-Galacturonic Acid (e.g., 0.1 M) is prepared in deionized, carbonate-free water.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the D-Galacturonic Acid solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[10][11]

Optical Rotation Measurement

The optical rotation of D-Galacturonic Acid is measured using a polarimeter, which quantifies the rotation of plane-polarized light by a chiral compound.

Methodology:

-

Solution Preparation: A solution of D-Galacturonic Acid of a known concentration (e.g., 1 g/100 mL) is prepared in a suitable solvent, typically water.

-

Polarimeter Calibration: The polarimeter is calibrated with the pure solvent to set the zero point.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter).

-

Observation: The angle of rotation of plane-polarized light is measured. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[12][13] Due to mutarotation, the optical rotation will change over time until an equilibrium value is reached.

Solubility Determination

The solubility of D-Galacturonic Acid in various solvents can be determined by the equilibrium saturation method.

Methodology:

-

Sample Preparation: An excess amount of solid D-Galacturonic Acid is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of D-Galacturonic Acid in the saturated solution is determined by a suitable analytical method, such as gravimetric analysis (after solvent evaporation) or spectroscopy.

-

Expression of Results: Solubility is typically expressed in g/L or mg/mL.[14][15]

Metabolic and Degradation Pathways

D-Galacturonic Acid is a key player in the carbon cycle, particularly through its role in the structure and degradation of pectin. Microorganisms have evolved specific pathways to catabolize D-Galacturonic Acid.

Fungal Catabolism of D-Galacturonic Acid

In many filamentous fungi, D-Galacturonic Acid is catabolized through a reductive pathway.

Caption: Fungal catabolic pathway of D-Galacturonic Acid.

Bacterial Degradation of Pectin

Pectinolytic bacteria employ a series of enzymes to break down pectin into smaller oligogalacturonides and ultimately to D-Galacturonic Acid, which is then catabolized.

Caption: Bacterial pectin degradation and D-Galacturonic Acid catabolism.

Conclusion

D-Galacturonic Acid is a fundamentally important molecule with diverse properties and biological roles. A thorough understanding of its chemical and physical characteristics, as detailed in this guide, is paramount for its effective utilization in scientific research and industrial applications. The provided experimental protocols offer a standardized approach to verifying these properties, while the visualized metabolic pathways highlight its significance in microbial metabolism. This comprehensive overview serves as a valuable resource for professionals engaged in the study and application of this versatile sugar acid.

References

- 1. cris.vtt.fi [cris.vtt.fi]

- 2. csub.edu [csub.edu]

- 3. pennwest.edu [pennwest.edu]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural Biology of Pectin Degradation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. quora.com [quora.com]

- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 14. chem.ws [chem.ws]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

D-Galacturonic Acid as a Monomer of Pectin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Galacturonic acid is the principal monosaccharide component of pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants.[1][2][3] The arrangement and chemical modification of D-galacturonic acid residues within the pectin polymer dictate its physicochemical properties and biological functions. This technical guide provides an in-depth overview of the biochemical structure of D-galacturonic acid and its polymeric form, pectin. It details standardized experimental protocols for the extraction, characterization, and analysis of pectin. Furthermore, this document explores the significant and expanding role of pectin and its derivatives in drug development, highlighting its use as a versatile excipient for controlled-release formulations and its intrinsic biological activities, including immunomodulatory and prebiotic effects. Quantitative data are presented in tabular format for clarity, and key experimental and metabolic pathways are visualized using diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction to D-Galacturonic Acid and Pectin

D-Galacturonic acid is a sugar acid, representing an oxidized form of D-galactose where the carbon at the C6 position is oxidized to a carboxylic acid group.[2][4] It is the primary building block and the structure-giving element of pectin, a family of complex polysaccharides that are essential for the integrity and flexibility of plant cell walls.[1][4][5] Pectin is particularly abundant in the peels of citrus fruits and in apple pomace, which are the primary commercial sources for its extraction.[4][6][7]

Functioning as an intercellular connecting material, pectin's structure is not a simple homopolymer.[4] It is a heteropolysaccharide whose backbone is primarily composed of α-(1→4)-linked D-galacturonic acid residues.[1][8][9] This linear chain is periodically interrupted by other sugar residues, leading to a complex macromolecule with distinct structural domains. The properties and applications of pectin, especially in the pharmaceutical industry, are directly dependent on its molecular weight, the degree to which its galacturonic acid units are esterified with methanol, and the composition of its side chains.[8][10] This guide delves into the technical details of D-galacturonic acid as the core monomer of pectin, from its fundamental chemistry to its advanced applications.

Biochemical Structure and Physicochemical Properties

The functionality of pectin is intrinsically linked to its complex molecular architecture, which originates from the arrangement of its D-galacturonic acid monomer.

D-Galacturonic Acid Monomer

D-Galacturonic acid (GalA) can exist in an open, linear form, which features an aldehyde group at one end and a carboxylic acid group at the other.[2][4] However, it is more commonly found in a closed aldopyranose ring structure.[4] The presence of the carboxylic acid group is a key feature, allowing for ionization, salt formation, and esterification, which are critical to the function of pectin.[11]

Pectin Polysaccharide Structure

Pectin is a structurally complex polysaccharide characterized by a backbone rich in D-galacturonic acid.[3] Its structure is generally considered to have three main domains:

-

Homogalacturonan (HG): This is the most abundant domain, constituting approximately 65% of the pectin molecule.[1][5] It consists of a linear chain of α-(1→4)-linked D-galacturonic acid residues.[5][8] These "smooth" regions are responsible for the gelling properties of pectin. The carboxyl groups of the GalA residues can be esterified with methanol.

-

Rhamnogalacturonan I (RG-I): Known as the "hairy region," this domain consists of a repeating disaccharide backbone of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→].[1] Many of the rhamnose residues are substituted at the C-4 position with side chains of neutral sugars like arabinose and galactose.[12]

-

Rhamnogalacturonan II (RG-II): This is a highly complex and conserved structural domain with a homogalacturonan backbone decorated with intricate side chains composed of 12 different types of sugars.[3] RG-II can form dimers cross-linked by a borate diol ester, contributing to the structural integrity of the cell wall.[3]

Key Physicochemical Parameters

The functional properties of pectin are defined by several key parameters:

-

Degree of Esterification (DE): This refers to the percentage of carboxyl groups on the GalA residues that are esterified with methanol.[8] It is the most critical parameter influencing pectin's gelling mechanism.

-

High-Methoxyl (HM) Pectin: DE > 50%. Gels in the presence of high sugar concentrations (>55%) and at low pH (<3.5) through hydrogen bonding and hydrophobic interactions.[8]

-

Low-Methoxyl (LM) Pectin: DE < 50%. Forms gels in the presence of divalent cations, typically calcium ions (Ca²⁺), which cross-link the polymer chains in a structure known as the "egg-box" model.[8]

-

-

Molecular Weight (MW): Pectin is a polydisperse polymer with a molecular weight typically ranging from 50,000 to 150,000 Da, though it can be higher.[4][8] The MW is influenced by the pectin source and the extraction method and affects properties like viscosity and gel strength.[8]

Quantitative Data on Pectin Composition

The composition and properties of pectin vary significantly depending on its botanical source and the conditions used for extraction. The following tables summarize typical quantitative data for pectins from common commercial sources.

Table 1: Physicochemical Properties of Pectin from Various Sources

| Property | Citrus Peel | Apple Pomace | Sugar Beet Pulp |

|---|---|---|---|

| Pectin Yield (%) | 20 - 30 | 10 - 20 | 15 - 25 |

| Galacturonic Acid Content (%) | > 65 | > 65 | 40 - 60 |

| Degree of Esterification (DE) (%) | 60 - 75 | 70 - 80 | 50 - 60 |

| Molecular Weight (MW) (kDa) | 60 - 180 | 50 - 150 | 40 - 100 |

| Degree of Acetylation (DA) (%) | Low | Low | High |

Note: Values are approximate and can vary based on specific cultivar, ripeness, and extraction methodology.

Table 2: Typical Monosaccharide Composition of Pectin (as % of total neutral sugars)

| Monosaccharide | Citrus Pectin | Apple Pectin |

|---|---|---|

| Rhamnose | 5 - 12 | 8 - 15 |

| Arabinose | 20 - 35 | 40 - 55 |

| Galactose | 45 - 60 | 25 - 40 |

| Xylose | < 5 | < 5 |

| Glucose | < 5 | < 8 |

Note: This table represents the composition of the neutral sugar side chains, not the total carbohydrate content. Galacturonic acid is the predominant sugar overall.

Key Experimental Protocols

Accurate characterization of pectin is crucial for its application in research and drug development. This section outlines the standard methodologies for key analyses.

Pectin Extraction and Purification

The most common industrial method for pectin extraction is the conventional acid extraction, which involves the hydrolysis of insoluble protopectin into soluble pectin.[7][13]

Methodology: Conventional Acid Extraction

-

Raw Material Preparation: Start with a pectin-rich source like citrus peels or apple pomace. The material is washed thoroughly and often dried to prevent microbial degradation and facilitate storage.[14]

-

Acidic Hydrolysis: The prepared material is suspended in hot water (75-100°C), and the pH is adjusted to 1.5-3.0 using a mineral acid such as hydrochloric, nitric, or sulfuric acid.[15] The mixture is stirred continuously for 1-3 hours to solubilize the pectin.[15]

-

Filtration: The hot acid extract is filtered to remove the solid plant residues (marc). This step may be repeated to ensure the pectin solution is clear.[14]

-

Precipitation: The clarified pectin solution is mixed with a water-miscible organic solvent, typically ethanol or isopropanol (2-3 volumes), which causes the pectin to precipitate out of the solution.[14][16]

-

Purification and Drying: The precipitated pectin is separated, washed multiple times with acidified alcohol and then with pure alcohol to remove remaining impurities and acid. The purified pectin is then dried in a hot air oven or vacuum oven to a constant weight and milled into a fine powder.[14][16]

References

- 1. Pectin - Wikipedia [en.wikipedia.org]

- 2. D-Galacturonic acid - Wikipedia [en.wikipedia.org]

- 3. esalq.usp.br [esalq.usp.br]

- 4. D-Galacturonic acid - American Chemical Society [acs.org]

- 5. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Structure of Pectin - Pectin Producers [pectinproducers.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical and drug delivery applications of pectin and its modified nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. iranarze.ir [iranarze.ir]

- 13. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How is pectin made? - correct - Pectin Producers [pectinproducers.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure of Polygalacturonic Acid

This guide provides a comprehensive overview of the core structure of polygalacturonic acid, tailored for researchers, scientists, and drug development professionals. It delves into the molecular architecture, quantitative structural data, and the experimental protocols used for its characterization.

Core Structure and Conformation

Polygalacturonic acid (PGA) is a linear polysaccharide composed of D-galacturonic acid monomers. These monomeric units are linked together by α-(1→4) glycosidic bonds. The carboxyl group at the C-6 position of each galacturonic acid unit is a key feature, influencing the polymer's charge, solubility, and ability to form gels, particularly in the presence of divalent cations like calcium.

The overall conformation of polygalacturonic acid in solution is often described as a rigid and extended chain. Under certain conditions, it can adopt a helical conformation. Molecular modeling studies have suggested the possibility of various helical structures, including two-fold and three-fold helices, which are crucial for its biological functions and interactions with other molecules.

Quantitative Structural Data

The following table summarizes key quantitative data related to the structure of polygalacturonic acid. These values are essential for molecular modeling and for understanding the physicochemical properties of the polymer.

| Parameter | Value | Source |

| Monomer Unit | D-Galacturonic Acid | [1] |

| Glycosidic Linkage | α-(1→4) | [1] |

| Molecular Weight (Typical Range) | 25,000 - 50,000 g/mol | [2][3][4][5] |

| pK_a_ of Carboxyl Group | ~3.7 | [6] |

Note: Precise bond lengths and angles for the glycosidic linkage and within the galacturonic acid ring can be influenced by the local environment and the overall conformation of the polymer chain. For detailed modeling, it is recommended to consult specialized crystallographic or computational chemistry databases.

Experimental Protocols for Structural Characterization

The structural elucidation of polygalacturonic acid relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the primary structure and conformation of polygalacturonic acid. Both ¹H and ¹³C NMR are employed to identify the monomeric units, the anomeric configuration of the glycosidic linkages, and the degree of esterification.

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of the polygalacturonic acid sample in 0.5 mL of deuterium oxide (D₂O).

-

To improve resolution, ensure the sample is fully dissolved. Gentle heating or sonication may be applied.

-

Add a small amount of a suitable internal standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift referencing.

-

Adjust the pH of the solution to a desired value (e.g., 7.0) using dilute NaOD or DCl in D₂O, as chemical shifts can be pH-dependent.[7]

-

-

NMR Data Acquisition:

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Use a standard one-pulse sequence with water suppression (e.g., presaturation or Watergate).

-

Typical acquisition parameters include a spectral width of 10-12 ppm, a relaxation delay of 5 seconds, and a sufficient number of scans (e.g., 64 or more) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

-

Identify the characteristic signals for the anomeric protons (H-1) of the α-D-galacturonic acid residues, which typically appear in the region of 5.0-5.2 ppm.

-

The signals from the other ring protons (H-2 to H-5) will be found in the region of 3.5-4.5 ppm.

-

The degree of methyl esterification can be determined by integrating the signal corresponding to the methyl protons of the ester group (around 3.8 ppm) and comparing it to the integral of the anomeric proton signal.[8]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is widely used to determine the purity of polygalacturonic acid, analyze its molecular weight distribution, and quantify the monomeric composition after acid hydrolysis.

Protocol for Monosaccharide Composition Analysis via HPLC:

-

Acid Hydrolysis:

-

Accurately weigh 10-20 mg of the polygalacturonic acid sample into a screw-cap vial.

-

Add 2 mL of 2 M trifluoroacetic acid (TFA).

-

Heat the sealed vial at 121°C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

-

After cooling, evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried hydrolysate in a known volume of deionized water (e.g., 1 mL).

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a refractive index (RI) or a pulsed amperometric detector (PAD) is suitable for carbohydrate analysis.

-

Column: A carbohydrate analysis column, such as an amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) or a ligand-exchange column (e.g., Bio-Rad Aminex HPX-87H).

-

Mobile Phase: A typical mobile phase for an amino column is a mixture of acetonitrile and water (e.g., 75:25 v/v). For a ligand-exchange column, dilute sulfuric acid (e.g., 5 mM) is commonly used.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Injection Volume: Inject 10-20 µL of the filtered, hydrolyzed sample.

-

Standard Curve: Prepare standard solutions of D-galacturonic acid at various concentrations to generate a calibration curve for quantification.

-

-

Data Analysis:

-

Identify the peak corresponding to D-galacturonic acid by comparing its retention time with that of the standard.

-

Quantify the amount of D-galacturonic acid in the sample by using the standard curve.[9]

-

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for determining the molecular weight of polygalacturonic acid fragments (oligogalacturonides) and for sequencing these fragments.

Protocol for LC-MS Analysis of Oligogalacturonides:

-

Sample Preparation (Partial Hydrolysis):

-

To generate smaller fragments suitable for MS analysis, perform a partial acid hydrolysis of the polygalacturonic acid.

-

Treat the sample with a milder acid concentration or for a shorter duration than for complete hydrolysis (e.g., 0.1 M TFA at 80°C for 1 hour).

-

Alternatively, enzymatic digestion using specific polygalacturonases can be employed to generate a more defined set of oligomers.

-

-

LC-MS Analysis:

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A porous graphitic carbon (PGC) column or a C18 column suitable for separating oligosaccharides.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of an acid like formic acid to aid ionization.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.

-

Ionization Mode: Negative ion mode is generally preferred for acidic polysaccharides like polygalacturonic acid.

-

Data Acquisition: Acquire data in both full scan mode to identify the molecular ions of the oligomers and in tandem MS (MS/MS) mode to obtain fragmentation patterns for sequencing.

-

-

Data Analysis:

-

Identify the different oligogalacturonides based on their mass-to-charge ratio (m/z) in the full scan spectra.

-

Analyze the MS/MS spectra to determine the sequence of the oligomers. Fragmentation typically occurs at the glycosidic bonds, allowing for the determination of the monomeric sequence.[4][10]

-

Visualizations of Pathways and Workflows

Signaling Pathway of Polygalacturonic Acid Fragments in Plants

Fragments of polygalacturonic acid, known as oligogalacturonides (OGs), act as damage-associated molecular patterns (DAMPs) in plants, triggering immune responses. The following diagram illustrates a simplified signaling pathway initiated by OGs.

Caption: Simplified signaling pathway of oligogalacturonides in plant defense.

Experimental Workflow for Structural Analysis

The comprehensive structural characterization of polygalacturonic acid involves a multi-step workflow, integrating various analytical techniques.

Caption: General experimental workflow for the structural analysis of polygalacturonic acid.[11][12][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. Structural characterization of two poly-galacturonic acids: the important basis to elucidate spherical conformation of pectin from submicroparticles in chrysanthemum tea infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mass Spectrometry for Characterizing Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pectinworld.com [pectinworld.com]

- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 11. researchgate.net [researchgate.net]

- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Polysaccharide Analysis Service | Structural, Composition & Linkage Profiling - Creative Proteomics [creative-proteomics.com]

The Microbial Metabolism of D-Galacturonic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-Galacturonic acid, the primary constituent of pectin, is a significant carbon source for a diverse array of microorganisms. Understanding the metabolic pathways that microbes employ to catabolize this sugar acid is crucial for advancements in biotechnology, biofuel production, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the core metabolic pathways for D-galacturonic acid utilization in bacteria and fungi, with a focus on quantitative data and detailed experimental methodologies.

Core Metabolic Pathways

Microorganisms have evolved distinct pathways to channel D-galacturonic acid into their central metabolism. The three primary routes are the fungal reductive pathway, and the bacterial isomerase and oxidative pathways.

Fungal Reductive Pathway

Predominantly found in filamentous fungi such as Aspergillus niger and Trichoderma reesei, this pathway involves a series of reduction and dehydration steps to convert D-galacturonic acid into pyruvate and glycerol.[1] The key enzymes in this pathway are D-galacturonic acid reductase, L-galactonate dehydratase, 2-keto-3-deoxy-L-galactonate aldolase, and L-glyceraldehyde reductase.[2][3]

Bacterial Isomerase Pathway

Enteric bacteria like Escherichia coli utilize the isomerase pathway, also known as the Ashwell pathway, to metabolize D-galacturonic acid.[4] This pathway involves the isomerization of D-galacturonic acid to D-tagaturonate, followed by a series of reactions that ultimately yield pyruvate and glyceraldehyde-3-phosphate.[5] Key enzymes include uronate isomerase, tagaturonate reductase, and altronate dehydratase.[5]

Bacterial Oxidative Pathway

Some prokaryotes, including species of Pseudomonas and Agrobacterium, employ an oxidative pathway. This pathway begins with the oxidation of D-galacturonic acid to D-galactarolactone, which is then further metabolized.[5] A key enzyme in this pathway is uronate dehydrogenase.

Quantitative Data on Key Enzymes

The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes. The following tables summarize the available quantitative data for key enzymes in D-galacturonic acid metabolism.

| Enzyme | Microorganism | Substrate | K_m_ (mM) | V_max_ (U/mg or nkat/mg) | Cofactor | Reference |

| Fungal Reductive Pathway | ||||||

| D-Galacturonic Acid Reductase | Rhodosporidium toruloides | D-Galacturonic Acid | ~7 | 553 nkat/mg | NADPH | [2] |

| Euglena gracilis | D-Galacturonic Acid | 3.79 ± 0.5 | - | NADPH | [6] | |

| L-Galactonate Dehydratase | Rhodosporidium toruloides | L-Galactonate | 5.8 | 2,939 nkat/mg | - | [2] |

| Mycobacterium butyricum | D-Galactonate | 1 | - | Mg²⁺ or Mn²⁺ | [7] | |

| 2-Keto-3-deoxy-L-galactonate Aldolase | Rhodosporidium toruloides | L-Glyceraldehyde | ~1 | ~510 nkat/mg | - | [2] |

| Rhodosporidium toruloides | Pyruvate | ~1 | ~510 nkat/mg | - | [2] | |

| L-Glyceraldehyde Reductase | Rhodosporidium toruloides | L-Glyceraldehyde | 0.9 | 535 nkat/mg | - | [2] |

| Bacterial Isomerase Pathway | ||||||

| Uronate Isomerase | Escherichia coli | D-Glucuronate | 0.51 ± 0.05 | 196 ± 6 s⁻¹ (k_cat_) | Zn²⁺ | [8] |

| Fructuronate Reductase | Lactobacillus suebicus | D-Tagaturonate | - | 0.99 ± 0.01 µmol/min/mg | NADH | [5] |

| Lactobacillus suebicus | D-Tagaturonate | - | 0.2 ± 0.01 µmol/min/mg | NADPH | [5] | |

| Bacterial Oxidative Pathway | ||||||

| Uronate Dehydrogenase | Agrobacterium tumefaciens | D-Galacturonic Acid | 0.5 | 124 U/mg | NAD⁺ | [9] |

| Agrobacterium tumefaciens | D-Glucuronic Acid | 1.1 | 221 U/mg | NAD⁺ | [9] |

Experimental Protocols

Accurate measurement of enzyme activity is fundamental to studying metabolic pathways. Below are detailed methodologies for assaying key enzymes involved in D-galacturonic acid metabolism.

Protocol 1: D-Galacturonic Acid Reductase Activity Assay

This protocol is adapted for the measurement of D-galacturonic acid reductase activity by monitoring the oxidation of NADPH.

Materials:

-

100 mM Sodium Phosphate buffer (pH 7.0)

-

10 mM D-Galacturonic acid solution

-

10 mM NADPH solution

-

Purified or crude enzyme extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

850 µL of 100 mM Sodium Phosphate buffer (pH 7.0)

-

50 µL of 10 mM NADPH solution

-

50 µL of enzyme extract

-

-

Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 50 µL of 10 mM D-Galacturonic acid solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.[10][11]

Protocol 2: L-Galactonate Dehydratase Activity Assay

This assay measures the activity of L-galactonate dehydratase by monitoring the formation of the product, 2-keto-3-deoxy-L-galactonate, which absorbs light at 235 nm.

Materials:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM MgCl₂ solution

-

100 mM L-Galactonate solution

-

Purified or crude enzyme extract

-

Spectrophotometer capable of measuring absorbance at 235 nm

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing:

-

850 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

50 µL of 10 mM MgCl₂ solution

-

50 µL of enzyme extract

-

-

Incubate the mixture at 30°C for 5 minutes.

-

Start the reaction by adding 50 µL of 100 mM L-Galactonate solution.

-

Monitor the increase in absorbance at 235 nm over time.

-

The initial reaction rate is calculated from the linear portion of the absorbance versus time plot. The molar extinction coefficient of the product is required for absolute activity calculation.[12]

Protocol 3: Uronate Isomerase Activity Assay

This spectrophotometric assay couples the isomerization of a uronic acid to the oxidation of NADH via mannonate dehydrogenase.

Materials:

-

100 mM Tris-HCl buffer (pH 8.0)

-

10 mM D-Glucuronic acid or D-Galacturonic acid solution

-

10 mM NADH solution

-

Mannonate dehydrogenase (as a coupling enzyme)

-

Purified or crude uronate isomerase extract

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

800 µL of 100 mM Tris-HCl buffer (pH 8.0)

-

50 µL of 10 mM NADH solution

-

A suitable amount of mannonate dehydrogenase

-

50 µL of uronate isomerase extract

-

-

Incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of 10 mM D-Glucuronic acid or D-Galacturonic acid solution.

-

Monitor the decrease in absorbance at 340 nm. The rate of NADH oxidation is proportional to the uronate isomerase activity.[13]

Signaling Pathways and Regulation

The catabolism of D-galacturonic acid is tightly regulated to ensure efficient carbon utilization and adaptation to environmental conditions.

In E. coli, the expression of the genes involved in the isomerase pathway is controlled by the transcriptional repressor ExuR .[4][14] In the absence of D-galacturonic acid, ExuR binds to the operator regions of the target operons, preventing transcription. When D-galacturonic acid is present, it or a metabolite acts as an inducer, binding to ExuR and causing its dissociation from the DNA, thereby allowing gene expression.[4]

In fungi like Aspergillus niger, the genes encoding the enzymes of the reductive pathway (the gaa genes) are typically induced by the presence of D-galacturonic acid.[15] This induction is often mediated by specific transcriptional activators that recognize promoter elements upstream of the gaa genes.

Visualizations of Metabolic Pathways

The following diagrams illustrate the core metabolic pathways for D-galacturonic acid metabolism.

Conclusion

The microbial metabolism of D-galacturonic acid is a field rich with opportunities for scientific discovery and biotechnological innovation. The detailed understanding of the enzymatic and regulatory mechanisms presented in this guide serves as a foundation for researchers and drug development professionals to engineer novel microbial cell factories, develop strategies to combat pathogenic bacteria that utilize this sugar acid for colonization, and further unravel the intricate metabolic networks that govern microbial life. As research progresses, a deeper understanding of these pathways will undoubtedly unlock new applications and solutions to pressing challenges in medicine and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Genomewide and Enzymatic Analysis Reveals Efficient d-Galacturonic Acid Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the Aldo-Keto Reductase Responsible for d-Galacturonic Acid Conversion to l-Galactonate in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diet-derived galacturonic-acid regulates virulence and intestinal colonization in enterohemorrhagic E. coli and Citrobacter rodentium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel D-Galacturonate Fermentation Pathway in Lactobacillus suebicus Links Initial Reactions of the Galacturonate-Isomerase Route With the Phosphoketolase Pathway [frontiersin.org]

- 6. Functional characterization of D-galacturonic acid reductase, a key enzyme of the ascorbate biosynthesis pathway, from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification and properties of D-galactonate dehydratase from Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uronate Isomerase: A Nonhydrolytic Member of the Amidohydrolase Superfamily with an Ambivalent Requirement for a Divalent Metal Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]